molecular formula C5H7O2- B8374857 Isopropenylacetate

Isopropenylacetate

Cat. No.: B8374857
M. Wt: 99.11 g/mol
InChI Key: IGRURXZWJCSNKU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropenylacetate (CAS: 108-22-5) is an enol ester with the molecular formula C₅H₈O₂. It is characterized by a reactive α,β-unsaturated ester structure, enabling its participation in diverse chemical reactions such as transesterification, acetalization, and enolate formation.

Properties

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

3-methylbut-3-enoate

InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)/p-1

InChI Key

IGRURXZWJCSNKU-UHFFFAOYSA-M

Canonical SMILES

CC(=C)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Isopropenylacetate is prepared by treating acetone with ketene . The reaction involves the following steps:

In industrial production, iso-propenylacetate can be synthesized through various methods, including free radical polymerization and emulsion polymerization. For example, terpolymers of butyl acrylate, methyl methacrylate, and iso-propenylacetate can be prepared via seeded emulsion polymerization with potassium persulfate as an initiator .

Chemical Reactions Analysis

Transesterification and Acetalization Tandem Reactions

iPAc serves as a transesterification agent for glycerol, producing glyceryl esters while generating acetone as a co-product. This acetone drives acetalization, converting glycerol into cyclic acetals. Using Amberlyst-15 as a catalyst at 30°C, researchers achieved:

  • 97% selectivity for solketal acetate (a five-membered acetal acetate) alongside triacetin (glycerol triacetate) in a 1:1 ratio .

  • Full glycerol conversion with 91% yield of acetal acetates under optimized molar ratios and reaction times .

This tandem process eliminates the need for isolating intermediates, enhancing efficiency for industrial applications like biofuel additive synthesis .

Table 1: CF Reaction Conditions and Product Distributions

EntryTemperature (°C)Pressure (bar)iPAc/Glycerol RatioProduct Distribution (%)Productivity (mmol·h⁻¹·mL⁻¹)
1240103:1TA (62%), Acetins (38%)20.8
3240105:1TA (94%) 25.3
10240102:1TA (58%), Acetins (33%)62.4

Key outcomes:

  • Triacetin (TA) productivity reached 62.4 mmol·h⁻¹·mL⁻¹ at elevated flow rates, a 60-fold improvement over batch methods .

  • CF protocols minimized side reactions, achieving ≥99% glycerol conversion with minimal acetal acetate byproducts .

Deoxydehydration (DODH)/Acetylation Tandem Reactions

In CF systems, iPAc combined with triethylorthoformate (TEOF) converts glycerol into allyl acetate via:

  • DODH : Glycerol → Allyl alcohol (using TEOF).

  • Acetylation : Allyl alcohol → Allyl acetate (using iPAc).

  • 95% yield of allyl acetate was achieved at 300°C and 110 bar .

  • Acetic acid co-catalyzes the reaction, enhancing selectivity .

Comparative Analysis of Acetylation Methods

iPAc outperforms traditional acylating agents in sustainability metrics:

Scientific Research Applications

Chemical Intermediate

Isopropenyl acetate serves as a chemical intermediate in the synthesis of various compounds. It is primarily utilized in:

  • Polymer Manufacturing : Isopropenyl acetate is employed as a comonomer in the production of polyvinyl acetate polymers, which are widely used in adhesives, paints, and coatings .
  • Fragrance Industry : It acts as an intermediate for synthesizing various fragrances and flavoring agents due to its pleasant odor profile .
  • Agricultural Chemicals : The compound is also involved in the synthesis of certain agrochemicals, enhancing their efficacy and stability .

Green Chemistry Applications

Recent studies highlight the potential of isopropenyl acetate in green chemistry :

  • Glycerol Upgrading : Isopropenyl acetate has been shown to effectively upgrade refined and crude glycerol into valuable products such as triacetin and solketal acetate through continuous-flow synthesis processes. This method is environmentally friendly, promoting the use of renewable resources .

Synthesis of Bioactive Compounds

Isopropenyl acetate is being investigated for its role in synthesizing bioactive compounds:

  • Pharmaceutical Applications : Research indicates that isoprenyl compounds derived from isopropenyl acetate can modulate inflammatory pathways and exhibit anti-inflammatory properties. These compounds may serve as alternatives to traditional corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs), offering therapeutic benefits without significant side effects .

Potential Use in Detergents

Isopropenyl acetate has been identified for potential use as a bleach activator in liquid peroxide detergent formulations. This application could enhance cleaning efficiency while minimizing environmental impact .

Toxicological Studies and Safety

While isopropenyl acetate has numerous industrial applications, its safety profile is crucial:

  • Toxicity Assessments : Toxicological evaluations indicate that isopropenyl acetate has not been extensively tested for carcinogenicity or reproductive toxicity in animals. However, it exhibits moderate toxicity based on available data, necessitating careful handling and exposure controls in industrial settings .
  • Occupational Safety : The permissible exposure limit set by OSHA for workers handling isopropenyl acetate is 250 ppm over an eight-hour time-weighted average, highlighting the need for proper workplace safety measures .

Case Studies

StudyApplicationFindings
NTP Short-Term Test ProgramMutagenicity AssessmentIsopropenyl acetate showed mutagenic effects under specific conditions but was non-mutagenic in other assays .
Continuous-Flow Synthesis ResearchGlycerol UpgradingDemonstrated effective conversion of glycerol to valuable products using isopropenyl acetate as a reagent .
Inflammatory Pathway Modulation StudyPharmaceutical DevelopmentIdentified potential anti-inflammatory properties of compounds derived from isopropenyl acetate .

Mechanism of Action

The mechanism by which iso-propenylacetate exerts its effects involves its ability to act as an acetylating agent. It can acetylate various substrates, including alcohols, phenols, and amines, through esterification reactions. The molecular targets and pathways involved include the formation of enol acetates and the rearrangement to acetylacetone upon heating .

Comparison with Similar Compounds

Isoamyl Acetate (Isopentyl Acetate; CAS: 123-92-2)

Property This compound Isoamyl Acetate
Structure α,β-unsaturated ester Saturated ester
Reactivity High (enol ester reactivity) Low (typical ester hydrolysis)
Applications Radiochemistry, acetalization Flavoring agent, fragrances
Boiling Point ~120–125°C (estimated) 142°C
Key Reaction Transesterification with glycerol Esterification for banana flavor

Key Difference: Isoamyl acetate lacks the α,β-unsaturation, making it less reactive in acetylation or enolate-based syntheses compared to this compound.

Vinyl Acetate (CAS: 108-05-4)

Property This compound Vinyl Acetate
Structure Enol ester Vinyl ester
Reactivity Forms enolates with MeLi Polymerizes readily (e.g., PVC production)
Applications PET tracer synthesis Polymer industry
Thermal Stability Moderate Low (prone to polymerization)

Key Difference : Vinyl acetate’s polymerization tendency limits its use in small-molecule synthesis, whereas this compound’s stability under acidic conditions favors its role in tandem catalytic processes .

Acetic Anhydride (CAS: 108-24-7)

Property This compound Acetic Anhydride
Structure Enol ester Symmetric anhydride
Reactivity Mild acetylating agent Strong acetylating agent
Applications Enzymatic resolutions Bulk acetylation (e.g., aspirin synthesis)
Safety Low toxicity Corrosive, moisture-sensitive

Key Difference : Acetic anhydride’s high reactivity often requires stringent conditions, while this compound enables greener protocols under mild catalytic conditions .

Performance in Catalytic Reactions

Transesterification-Acetalization of Glycerol

This compound outperforms other acyl donors in tandem reactions due to its dual role as an acetylating agent and acetalization promoter (Scheme 2, ):

  • Yield : 91% solketal acetate with Amberlyst-15 catalyst at 30–70°C.
  • Mechanism : Generates acetic anhydride in situ, enhancing efficiency .

In contrast, acetic anhydride alone lacks the ability to drive acetalization, necessitating additional reagents.

Enzymatic Kinetic Resolution

This compound achieves enantiomeric excess (ee) up to 48% in lipase-catalyzed transesterification of secondary alcohols , comparable to vinyl acetate but with better solvent compatibility in non-polar media .

Q & A

Q. How should researchers report conflicting spectroscopic data for isopropenyl acetate?

  • Guidelines :
  • Disclose instrument calibration details (e.g., NMR shimming, GC column type).
  • Provide raw data in supplementary materials, including baseline corrections and signal-to-noise ratios.
  • Compare results with literature values (e.g., NIST Chemistry WebBook) and discuss potential sources of divergence (e.g., solvent polarity effects) .

Q. What steps ensure reproducibility in isopropenyl acetate synthesis protocols?

  • Checklist :
  • Document exact reagent grades (e.g., anhydrous acetic acid ≥99.5%).
  • Specify equipment (e.g., reflux condenser type, stirring rate).
  • Include negative controls (e.g., reactions without catalyst).
  • Publish detailed supplementary methods with incremental procedural variations .

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